molecular formula C19H16F3N3O3 B2545645 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448122-72-2

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2545645
CAS No.: 1448122-72-2
M. Wt: 391.35
InChI Key: FEILORZLDAMYLO-UHFFFAOYSA-N
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Description

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a urea linkage, a trifluoromethylphenyl substituent, an alkyne spacer (but-2-yn-1-yl), and a terminal benzamide group. Its design likely leverages the electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity, while the alkyne spacer may influence conformational rigidity .

Properties

IUPAC Name

2-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)14-8-2-3-9-15(14)25-18(27)24-11-5-6-12-28-16-10-4-1-7-13(16)17(23)26/h1-4,7-10H,11-12H2,(H2,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEILORZLDAMYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)aniline with an appropriate isocyanate to form the ureido intermediate. This intermediate is then coupled with a but-2-yn-1-yl derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The ureido group may form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Table 1: Yield and Mass Data for Selected Analogs

Compound Yield (%) ESI-MS [M+H]+ Key Structural Feature
Target compound* N/A N/A Benzamide, alkyne spacer
7j 67.2 340.1 Benzothioamide
10e 92.0 548.2 Thiazole-piperazine
10f 89.1 514.2 3-Chlorophenyl substituent

*Synthesis data for the target compound are unavailable in the provided evidence.

Role of Trifluoromethyl and Halogen Substituents

The trifluoromethyl group is a common feature in kinase inhibitors (e.g., Sorafenib Tosylate, ) due to its hydrophobic and electronic effects. In 7j and 10e, the trifluoromethyl group at the 2- or 3-position of the phenyl ring likely enhances target binding compared to non-fluorinated analogs. For instance, replacing trifluoromethyl with chloro (as in 10f) reduces molecular mass (m/z = 514.2 vs. 548.2 in 10e) and may alter solubility or potency .

Pharmacological and Computational Insights

Though biological data for the target compound are absent, structurally related compounds like Sorafenib Tosylate () demonstrate urea-based kinase inhibition. Molecular docking tools such as AutoDock Vina () could predict the target’s binding modes, leveraging its trifluoromethyl and benzamide groups for interactions with kinase ATP pockets. However, the alkyne spacer’s rigidity might limit conformational adaptability compared to more flexible linkers in analogs like 10e .

Biological Activity

The compound 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide , with the CAS number 1448122-72-2 , is a complex organic molecule notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of the compound is C19H16F3N3O3C_{19}H_{16}F_3N_3O_3, with a molecular weight of 391.3 g/mol . The structure includes a trifluoromethyl group, a ureido group, and a benzamide moiety, which may influence its interactions with biological targets.

PropertyValue
CAS Number1448122-72-2
Molecular FormulaC₁₉H₁₆F₃N₃O₃
Molecular Weight391.3 g/mol
Chemical StructureChemical Structure

The biological activity of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide is believed to involve several mechanisms:

  • Protein Interaction : The trifluoromethyl group enhances lipophilicity, potentially increasing binding affinity to target proteins or enzymes.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may also modulate enzymatic pathways.
  • Cellular Uptake : The structural characteristics may facilitate cellular uptake, allowing for effective intracellular action.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally similar to 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide. For instance, research has demonstrated that related benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Case Study: In Vivo Efficacy

In vivo studies using animal models have shown promising results regarding the anti-tumor efficacy of related compounds. For example, a study indicated that a similar trifluoromethyl-substituted benzamide reduced tumor growth by approximately 50% in xenograft models . This suggests that 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide could exhibit comparable biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N-[4-(trifluoromethyl)]benzamide Trifluoromethyl groupModerate cytotoxicity in vitro
N-[4-chlorophenyl]benzamide Chlorine substituentLower activity than trifluoromethyl derivative
N-[4-methoxyphenyl]benzamide Methoxy groupLimited anticancer activity

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